molecular formula C13H12ClN5O4S B280048 N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280048
M. Wt: 369.78 g/mol
InChI Key: JFAQMNLMFKFARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as CHN-1, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties. It has been shown to reduce oxidative stress in animal models of oxidative stress. Additionally, this compound has been shown to have neuroprotective properties. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide for lab experiments is that it has been shown to be relatively non-toxic. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to further explore its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory treatment. Additionally, further research could be done to explore its antioxidant and neuroprotective properties and potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-chloro-2-hydroxy-5-nitrobenzenesulfonyl chloride with thiosemicarbazide to form 3-chloro-2-hydroxy-5-nitrobenzenesulfonohydrazide. The second step involves the reaction of the sulfonohydrazide with ethyl 4-chloro-1H-pyrazole-3-carboxylate to form this compound.

Scientific Research Applications

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation.

Properties

Molecular Formula

C13H12ClN5O4S

Molecular Weight

369.78 g/mol

IUPAC Name

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H12ClN5O4S/c1-2-18-6-7(5-15-18)12(21)17-13(24)16-10-4-8(19(22)23)3-9(14)11(10)20/h3-6,20H,2H2,1H3,(H2,16,17,21,24)

InChI Key

JFAQMNLMFKFARQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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